Cas no 42466-50-2 (Thiophene-3-carbaldehyde Oxime)

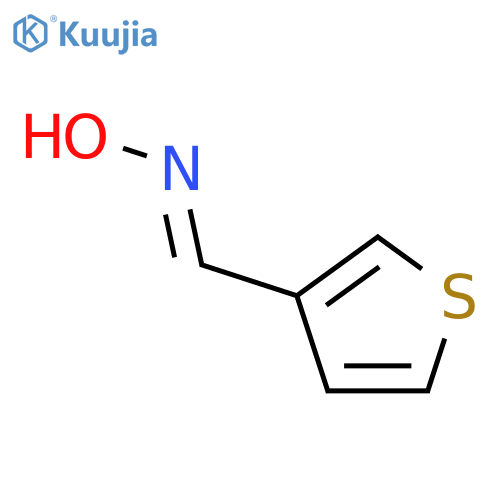

42466-50-2 structure

商品名:Thiophene-3-carbaldehyde Oxime

Thiophene-3-carbaldehyde Oxime 化学的及び物理的性質

名前と識別子

-

- Thiophene-3-carboxaldoxime

- N-(thiophen-3-ylmethylidene)hydroxylamine

- Thiophene-3-carbaldehyde oxime

- THIOPHENE-3-CARBOXALDEHYDE OXIME

- Thiophene-3-aldoxime

- (NE)-N-(thiophen-3-ylmethylidene)hydroxylamine

- MFCD00151853

- 148134-23-0

- LS-04247

- 42466-50-2

- 3-Thiophenecarboxaldehyde,oxime,(E)-(9CI)

- AKOS005174013

- (E)-thiophene-3-carbaldehyde oxime

- (E)-N-[(thiophen-3-yl)methylidene]hydroxylamine

- STK897864

- (E)-N-hydroxy-1-(thiophen-3-yl)methanimine

- ALBB-013613

- 3-thiophenecarboxaldehyde, oxime

- Thiophene-3-carbaldehyde Oxime

-

- MDL: MFCD00151853

- インチ: InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+

- InChIKey: CPCZUXSHORSJIZ-ZZXKWVIFSA-N

- ほほえんだ: O/N=C/C1C=CSC=1

- BRN: 108818

計算された属性

- せいみつぶんしりょう: 127.00900

- どういたいしつりょう: 127.00918496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 94.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 60.8Ų

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.26

- ゆうかいてん: 121-122°C

- ふってん: 212.8°Cat760mmHg

- フラッシュポイント: 82.5°C

- 屈折率: 1.607

- PSA: 60.83000

- LogP: 1.55620

- ようかいせい: 未確定

Thiophene-3-carbaldehyde Oxime セキュリティ情報

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:(BD153969)

- 危険レベル:IRRITANT

Thiophene-3-carbaldehyde Oxime 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-3-carbaldehyde Oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | LS-04247-0.5G |

(E)-N-[(thiophen-3-yl)methylidene]hydroxylamine |

42466-50-2 | >95% | 0.5g |

£251.00 | 2025-02-08 | |

| TRC | T221735-1g |

Thiophene-3-carbaldehyde Oxime |

42466-50-2 | 1g |

$546.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032500-5g |

Thiophene-3-carbaldehyde oxime |

42466-50-2 | 98% | 5g |

¥IJĠŎĠ | 2023-07-25 | |

| TRC | T221735-25mg |

Thiophene-3-carbaldehyde Oxime |

42466-50-2 | 25mg |

$75.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-264428-1 g |

Thiophene-3-carboxaldehyde oxime, |

42466-50-2 | 1g |

¥474.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-264428A-5 g |

Thiophene-3-carboxaldehyde oxime, |

42466-50-2 | 5g |

¥1,865.00 | 2023-07-11 | ||

| Matrix Scientific | 063507-500mg |

Thiophene-3-carbaldehyde oxime |

42466-50-2 | 500mg |

$126.00 | 2023-09-10 | ||

| TRC | T221735-250mg |

Thiophene-3-carbaldehyde Oxime |

42466-50-2 | 250mg |

$150.00 | 2023-05-17 | ||

| A2B Chem LLC | AB79681-500mg |

Thiophene-3-carbaldehyde oxime |

42466-50-2 | >95% | 500mg |

$412.00 | 2023-12-30 | |

| A2B Chem LLC | AB79681-1g |

Thiophene-3-carbaldehyde oxime |

42466-50-2 | 95% | 1g |

$159.00 | 2024-04-20 |

Thiophene-3-carbaldehyde Oxime 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

42466-50-2 (Thiophene-3-carbaldehyde Oxime) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量